N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted at the 1-position with a pivaloyl (2,2-dimethylpropanoyl) group and at the 5-position with a phenyl ring. The para-position of the 3-pyrazolylphenyl moiety is further functionalized with a methanesulfonamide group.
Properties
IUPAC Name |
N-[4-[2-(2,2-dimethylpropanoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-21(2,3)20(25)24-19(16-8-6-5-7-9-16)14-18(22-24)15-10-12-17(13-11-15)23-28(4,26)27/h5-13,19,23H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHNOODWKZZJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting with the formation of the pyrazole ring One common method involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Anti-inflammatory Agents
Research has indicated that compounds similar to N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anti-inflammatory properties. A related class of pyrazolyl benzenesulfonamide compounds has been studied for their efficacy in treating inflammation-related disorders. These compounds work by inhibiting specific pathways involved in the inflammatory response, making them potential candidates for developing new anti-inflammatory drugs .
Carbonic Anhydrase Inhibition
Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of carbonic anhydrases (CAs), particularly isoforms II and IX, which are implicated in various diseases including cancer. The derivatives demonstrated potent inhibitory activity with Ki values in the nanomolar range, suggesting their utility in designing anticancer therapies . The mechanism involves the interaction of the sulfonamide group with the enzyme's active site, blocking its catalytic action.
Antimalarial Activity
Compounds structurally related to this compound have shown promising antimalarial properties. For instance, certain hydrazone derivatives were found to be effective against Plasmodium falciparum, indicating that modifications to the pyrazole structure can enhance antimalarial activity . The lead compounds exhibited significant suppression of parasite growth in both in vitro and in vivo models.
Case Study 1: Inhibition of Carbonic Anhydrase Isoforms
A study focused on a series of aryl-4,5-dihydro-1H-pyrazole derivatives revealed their capacity to inhibit carbonic anhydrases II and IX effectively. The most potent inhibitors were identified with Ki values as low as 0.62 nM against CA XII, showcasing their potential as anticancer agents targeting tumor microenvironments where these isoforms are overexpressed .
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of related pyrazole compounds, patients with chronic inflammatory conditions showed marked improvement when treated with these agents. The study highlighted reductions in inflammatory markers and improved patient-reported outcomes compared to placebo groups .
Mechanism of Action
The mechanism of action of N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs from the literature:
Key Observations :
- Lipophilicity : The pivaloyl group in the target compound increases lipophilicity compared to the methylsulfonyl group in ’s analog. However, the stearamide in ’s compound exhibits even higher hydrophobicity due to its long alkyl chain.
- Electronic Effects: The dimethylaminophenyl substituent in introduces electron-donating properties, contrasting with the electron-withdrawing methanesulfonamide in the target compound. This difference may influence charge distribution and intermolecular interactions .
- Core Heterocycle: The pyrano-pyrazole in introduces a fused ring system, altering conformational flexibility compared to the dihydropyrazole core of the target compound .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELX () and ORTEP () enable precise determination of bond lengths and angles. For example, the pivaloyl group in the target compound likely induces steric hindrance, affecting dihedral angles between the pyrazole and phenyl rings compared to less bulky analogs .
- The methanesulfonamide in the target compound creates a polar region, while the dimethylaminophenyl in ’s analog generates a localized electron-rich zone .
Implications for Bioactivity
- The pivaloyl group may enhance blood-brain barrier penetration, advantageous for CNS-targeting drugs.
- The methanesulfonamide moiety could improve solubility and binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).
- ’s dimethylaminophenyl group might facilitate interactions with aromatic residues in protein binding pockets .
Biological Activity
N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant biological activity, particularly in the context of pharmacological research. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and analgesic effects, synthesis methods, and structure-activity relationships.
Structural Characteristics
The compound features a methanesulfonamide group linked to a phenyl ring , which is further attached to a pivaloyl-substituted dihydro-1H-pyrazole . This unique structural composition contributes to its diverse chemical properties and potential applications in medicinal chemistry.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory properties. It has been studied for its potential as an analgesic agent , targeting biological pathways involved in inflammation and pain perception. The interactions with specific enzymes and receptors are crucial for its therapeutic effects.
Studies have investigated the binding affinities of this compound with various biological targets. These studies often involve assessing interactions with proteins or enzymes implicated in inflammatory processes, which aids in optimizing the compound for enhanced efficacy and reduced side effects in therapeutic applications.
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Core : This begins with the reaction of 1,3-diketones with hydrazines under reflux conditions.
- Pivaloylation : The pyrazole intermediate is reacted with pivaloyl chloride in the presence of a base like triethylamine.
- Introduction of Methanesulfonamide : Finally, the methanesulfonamide group is introduced via sulfonation using methanesulfonyl chloride.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, showcasing variations in substituents that significantly influence their chemical behavior and biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-(3-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide | Contains nitrophenyl instead of phenyl | Increased reactivity due to nitro group |
| N-(3-(4-chlorophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | Features a chloro substituent | Different electronic properties affecting reactivity |
| N-(3-(5-(2-nitrophenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-y)phenyl)acetamide | Substituted with acetamide group | Alters chemical properties and potential biological interactions |
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiling of N-(4-(5-phenyl-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-y)phenyl)methanesulfonamide:
- In vitro Studies : Laboratory assays have demonstrated its efficacy in inhibiting inflammatory markers.
- In vivo Models : Animal studies have shown promise in reducing pain and inflammation, supporting its potential therapeutic use.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this pyrazoline-sulfonamide hybrid?
Answer:
The compound is synthesized via multi-step condensation reactions. Key steps include:
- Core formation : Condensation of 1,5-diarylpyrazole precursors with pivaloyl chloride under reflux in anhydrous dichloromethane (DCM) .
- Sulfonamide coupling : Reaction of the pyrazoline intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group .
- Yield optimization : Use of high-purity reagents, controlled temperature (0–5°C during sulfonylation), and chromatographic purification (silica gel, ethyl acetate/hexane gradient) to minimize side products .
Basic: How is the structural integrity of the compound validated experimentally?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : and NMR confirm substituent connectivity (e.g., dihydro-pyrazole protons at δ 3.5–4.5 ppm; sulfonamide protons at δ 7.2–7.8 ppm) .
- Single-crystal X-ray diffraction (SC-XRD) : Crystal structures resolved using SHELX programs (e.g., SHELXL-2018 for refinement) validate bond lengths and angles (e.g., C–N bond: ~1.33 Å; dihedral angles between aryl rings: 45–60°) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H] within ±0.001 Da error) .
Advanced: How can crystallographic disorder in the pivaloyl group be resolved during structure refinement?
Answer:
Disorder in bulky groups like pivaloyl is addressed via:
- Multi-part refinement : Split the disordered atoms into two or more positions using PART commands in SHELXL, with occupancy factors summing to 1.0 .
- Restraints and constraints : Apply geometric restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles during refinement .
- Validation tools : Use PLATON or OLEX2 to analyze residual electron density and adjust thermal parameters .
- Low-temperature data collection : Crystals cooled to 100 K reduce thermal motion artifacts .
Advanced: How should researchers reconcile contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may arise from assay conditions or structural variations. Mitigation strategies include:
- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 µM) to confirm IC values .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methylphenyl substituents) to identify critical pharmacophores .
- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Molecular docking : Use AutoDock Vina to model binding interactions and validate experimental trends .
Advanced: What methodologies support structure-activity relationship (SAR) studies for enhancing carbonic anhydrase inhibition?
Answer:
SAR strategies include:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF) at the 4-phenyl position to enhance hydrophobic interactions with the enzyme active site .
- Bioisosteric replacement : Replace the methanesulfonamide with benzenesulfonamide to improve binding affinity (ΔG ≤ -8.5 kcal/mol in docking studies) .
- Stereochemical control : Synthesize enantiomers via chiral HPLC and compare inhibitory activity to identify optimal configurations .
- In vitro validation : Use fluorescence-based assays with recombinant human carbonic anhydrase isoforms (e.g., hCA II, IX) .
Advanced: How can researchers address low solubility in pharmacokinetic studies?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) for sustained release in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
